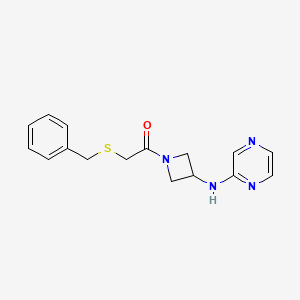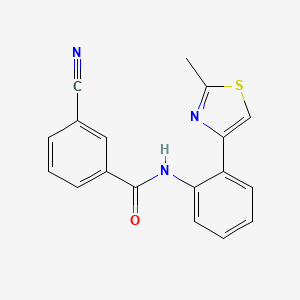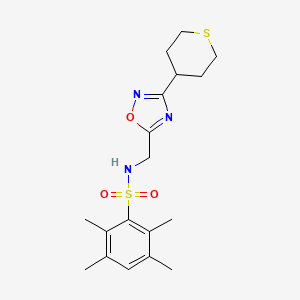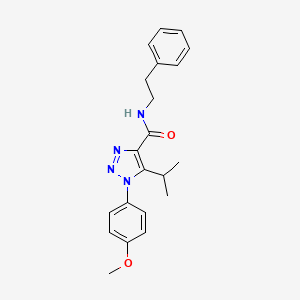![molecular formula C21H26N4O4 B2817535 N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021215-72-4](/img/structure/B2817535.png)
N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms (at positions 1 and 3) and four carbon atoms in a six-membered ring. This particular compound has several functional groups attached to the pyrimidine ring, including an ethyl group, a methoxyethyl group, and a tolyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the pyrimidine ring. The various functional groups attached to the ring would contribute to its overall polarity .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present. These may include substitution reactions, redox reactions, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound is involved in various synthetic routes to produce heterocyclic compounds with potential biological activities. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized through intramolecular cyclization and have shown promise in the development of new therapeutic agents due to their unique structural properties. These compounds are part of a broader class of chemicals investigated for their potential in medicinal chemistry, including their role in the synthesis of non-nucleoside analogs of nucleoside antibiotics, highlighting the chemical versatility and potential application of such compounds in drug development (Verves et al., 2013).
Antiviral and Antimicrobial Activity
Research has explored the antiviral and antimicrobial potential of derivatives related to the core structure of the compound . For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been tested for activity against human cytomegalovirus (HCMV) and herpes simplex virus, demonstrating the importance of specific substituents for antiviral activity. This research provides insight into the design of antiviral compounds with enhanced efficacy (Renau et al., 1996).
Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds containing the pyrrolo[2,3-d]pyrimidine motif has been reported, further expanding the chemical space and potential applications of these molecules. These studies contribute to the development of new materials with possible pharmacological or material science applications, showcasing the compound's role in facilitating the exploration of new chemical entities (El-Sayed et al., 2009).
Green Synthesis Approaches
Efforts to develop environmentally friendly synthesis methods for pyrrolo[2,3-d]pyrimidine derivatives have been explored, utilizing electroorganic reactions to promote green chemistry principles. These methods aim to reduce the environmental impact of chemical synthesis while maintaining high yields and product diversity, highlighting the ongoing efforts to make chemical synthesis more sustainable (Veisi et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-N-(2-methylphenyl)-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-6-24(16-10-8-7-9-14(16)2)20(27)17-13-15-18(25(17)11-12-29-5)22(3)21(28)23(4)19(15)26/h7-10,13H,6,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVAUKISVXTBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC3=C(N2CCOC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2817452.png)

![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2817458.png)

amine 2hcl](/img/structure/B2817460.png)
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2817462.png)



![Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2817469.png)

![2-[(2,5-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2817475.png)
